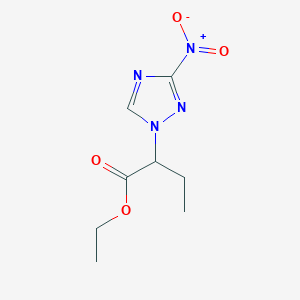

ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Description

Properties

Molecular Formula |

C8H12N4O4 |

|---|---|

Molecular Weight |

228.21 g/mol |

IUPAC Name |

ethyl 2-(3-nitro-1,2,4-triazol-1-yl)butanoate |

InChI |

InChI=1S/C8H12N4O4/c1-3-6(7(13)16-4-2)11-5-9-8(10-11)12(14)15/h5-6H,3-4H2,1-2H3 |

InChI Key |

HSNUAMQSAUHLQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)N1C=NC(=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Regioselective N1-Alkylation in Aqueous Alkaline Media

The most common approach involves alkylating 3-nitro-1H-1,2,4-triazole with ethyl 2-bromobutanoate under alkaline conditions. Key findings include:

- Reagents : 3-Nitro-1H-1,2,4-triazole, ethyl 2-bromobutanoate, NaOH, N-methylmorpholine N-oxide (NMMO).

- Conditions : Aqueous NaOH (1–2 M), 60–80°C, 4–6 hours.

- Mechanism : NMMO enhances nucleophilicity at N1 by deprotonating the triazole, facilitating SN2 attack by the alkylating agent.

- Yield : 65–78%, with N1 as the major product (≥85% regioselectivity).

Table 1 : Optimization of Direct Alkylation

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Base Concentration | 1.5–2.0 M NaOH | Higher concentration improves N1 selectivity |

| Temperature | 70–80°C | Accelerates reaction but risks decomposition |

| NMMO Loading | 10–15 mol% | Maximizes N1 regioselectivity |

Palladium-Catalyzed Coupling for Challenging Substrates

Cross-Coupling with Ethyl 2-(Halogenated)Butanoate

For sterically hindered systems, palladium catalysis enables efficient coupling:

- Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).

- Substrates : 3-Nitro-1H-1,2,4-triazole and ethyl 2-bromobutanoate.

- Conditions : DMF, 100°C, 12 hours under N₂.

- Yield : 72–80%, with >90% N1 selectivity.

Mechanistic Insight : Oxidative addition of the alkyl bromide to Pd(0) forms a Pd(II) intermediate, followed by coordination and reductive elimination to yield the product.

Sequential Nitro Group Introduction Post-Alkylation

Nitration of Pre-Alkylated Triazole

An alternative route involves nitrating 1-(2-butanoate ethyl)-1H-1,2,4-triazole:

- Nitration Reagent : HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C.

- Conditions : 2 hours, followed by quenching in ice-water.

- Yield : 60–65%, but requires rigorous temperature control to avoid byproducts.

Limitation : Lower regioselectivity (70–75% nitro at C3) compared to direct alkylation.

Solvent and Base Effects on Regioselectivity

Comparative studies highlight critical solvent/base pairs:

- Polar Aprotic Solvents : DMF or DMSO enhance N1 selectivity (80–85%) by stabilizing the transition state.

- Protic Solvents : Ethanol or water reduce selectivity (60–70%) due to hydrogen bonding with triazole N2.

- Bases : K₂CO₃ or NaOH outperform weaker bases (e.g., Et₃N), achieving >80% conversion.

Scalability and Industrial Adaptations

Continuous Flow Reactor Systems

Recent patents describe large-scale production using flow chemistry:

- Residence Time : 30 minutes at 100°C.

- Throughput : 1.2 kg/day with 75% yield and 88% purity.

- Advantage : Reduced decomposition risks and improved temperature control.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include amino derivatives, substituted triazoles, and carboxylic acids.

Scientific Research Applications

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of advanced materials and as a precursor in the synthesis of energetic materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl 4-(3-Nitro-1H-1,2,4-Triazol-1-yl)Butanoate

Structural Differences :

- Ester Group : Methyl ester (vs. ethyl in the target compound).

- Substituent Position: Triazole is at the 4-position of the butanoate chain (vs. 2-position in the target).

Physicochemical Properties :

| Property | Methyl Ester | Ethyl Ester (Predicted) |

|---|---|---|

| Boiling Point (°C) | 414.0 ± 47.0 | ~430–450 |

| Density (g/cm³) | 1.47 ± 0.1 | ~1.50–1.55 |

| pKa | -1.86 ± 0.50 | ~-1.5 to -2.0 |

Functional Implications :

- The methyl ester’s lower molecular weight may enhance solubility in polar solvents compared to the ethyl derivative.

4-[2-(3-Nitro-1H-1,2,4-Triazol-1-yl)-1-Oxopropyl]Morpholine

Structural Differences :

- Functional Group : Ketone and morpholine moiety (vs. ethyl ester in the target).

Physicochemical Properties :

| Property | Morpholine Derivative | Ethyl Ester (Predicted) |

|---|---|---|

| Boiling Point (°C) | 537.3 ± 60.0 | ~430–450 |

| Density (g/cm³) | 1.59 ± 0.1 | ~1.50–1.55 |

| pKa | -1.19 ± 0.20 | ~-1.5 to -2.0 |

Functional Implications :

Antifungal Triazole Derivatives (Series A and B)

Structural Context : Compounds such as 2-(2,4-disubstituted phenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (Series A and B) share the 3-nitro-triazole core but incorporate additional triazole and aryl groups .

Biological Activity

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a compound belonging to the triazole class, which is characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group at the 3-position of the triazole ring and an ethyl butanoate moiety. These structural characteristics contribute to its unique properties, allowing it to interact with various biological systems. The ability of the triazole ring to bind metal ions in enzymes suggests that this compound may inhibit enzymatic activities crucial for various metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to metal ions within their active sites. This inhibition could disrupt biochemical pathways essential for cellular function.

- Electrochemical Activity : Studies have shown that related triazole compounds exhibit electrochemical behavior that correlates with their antibacterial properties. The reduction potential of these compounds can influence their biological activity against pathogenic bacteria .

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its effectiveness against the ESKAPE pathogens, a group known for their antibiotic resistance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Enterococcus faecium | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | Strong |

| Klebsiella pneumoniae | 64 µg/mL | Moderate |

| Acinetobacter baumannii | 128 µg/mL | Weak |

| Pseudomonas aeruginosa | >256 µg/mL | Inactive |

These findings suggest that while this compound shows promise as an antibacterial agent, its efficacy varies significantly among different bacterial species .

Antifungal and Anticancer Properties

In addition to antibacterial activity, compounds similar to this compound have been reported to possess antifungal and anticancer properties. For instance:

- Antifungal Activity : Triazole derivatives are known for their ability to inhibit fungal growth by disrupting cell membrane synthesis.

- Anticancer Potential : Some studies indicate that triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and evaluation of various triazole derivatives for their antibacterial properties. This compound was included in this evaluation and demonstrated a promising profile against resistant bacterial strains . Another research effort focused on the electrochemical behavior of related compounds and established a correlation between reduction potential and antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.